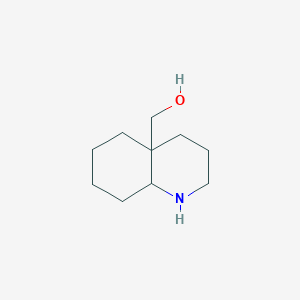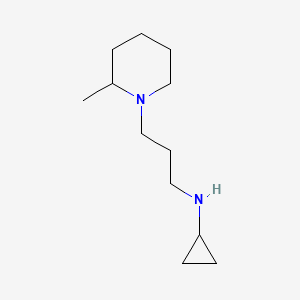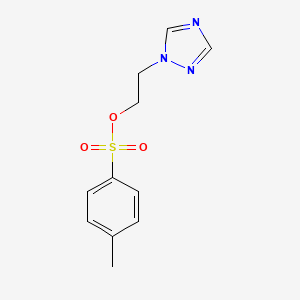
1-(2-(p-Toluenesulphonyloxy)-ethyl)-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-1,2,4-triazol-1-yl)ethyl 4-methylbenzene-1-sulfonate is a chemical compound that features a 1,2,4-triazole ring and a sulfonate ester group. The presence of the triazole ring makes it a significant compound in medicinal chemistry due to its potential biological activities. The sulfonate ester group adds to its reactivity and utility in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,4-triazol-1-yl)ethyl 4-methylbenzene-1-sulfonate typically involves the reaction of 1H-1,2,4-triazole with an appropriate sulfonate ester precursor. One common method is the nucleophilic substitution reaction where 1H-1,2,4-triazole reacts with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
化学反応の分析
Types of Reactions
2-(1H-1,2,4-triazol-1-yl)ethyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonate ester group can be replaced by other nucleophiles.
Oxidation and Reduction: The triazole ring can participate in redox reactions.
Substitution Reactions: The methyl group on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of triazole derivatives.
Oxidation: Formation of triazole N-oxides.
Reduction: Formation of reduced triazole compounds.
科学的研究の応用
2-(1H-1,2,4-triazol-1-yl)ethyl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for designing anticancer and antimicrobial agents.
Biological Studies: Investigated for its potential as an enzyme inhibitor, particularly targeting cytochrome P450 enzymes.
Industrial Applications: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
作用機序
The mechanism of action of 2-(1H-1,2,4-triazol-1-yl)ethyl 4-methylbenzene-1-sulfonate involves its interaction with molecular targets such as enzymes. The nitrogen atoms in the triazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. This is particularly relevant for enzymes like cytochrome P450, where the triazole ring binds to the heme iron, disrupting the enzyme’s function .
類似化合物との比較
Similar Compounds
- 1-(1H-1,2,4-triazol-1-yl)ethyl 4-methylbenzene-1-sulfonate
- 2-(1H-1,2,4-triazol-1-yl)ethyl 4-chlorobenzene-1-sulfonate
- 2-(1H-1,2,4-triazol-1-yl)ethyl 4-nitrobenzene-1-sulfonate
Uniqueness
2-(1H-1,2,4-triazol-1-yl)ethyl 4-methylbenzene-1-sulfonate is unique due to the presence of the methyl group on the benzene ring, which can influence its reactivity and biological activity. The combination of the triazole ring and the sulfonate ester group also provides a versatile platform for further chemical modifications .
特性
分子式 |
C11H13N3O3S |
|---|---|
分子量 |
267.31 g/mol |
IUPAC名 |
2-(1,2,4-triazol-1-yl)ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C11H13N3O3S/c1-10-2-4-11(5-3-10)18(15,16)17-7-6-14-9-12-8-13-14/h2-5,8-9H,6-7H2,1H3 |
InChIキー |
BFNIGTBWCVMMLH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCN2C=NC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


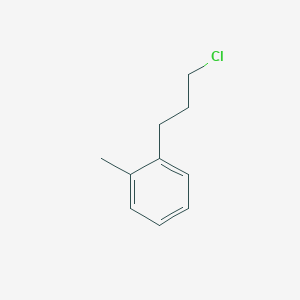
![2-chloro-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride](/img/structure/B13564225.png)
![(1R,2R)-1-[4-(cyclopropylcarbamamido)benzamido]-4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid](/img/structure/B13564231.png)
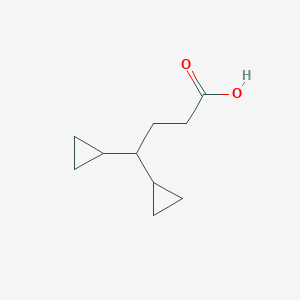
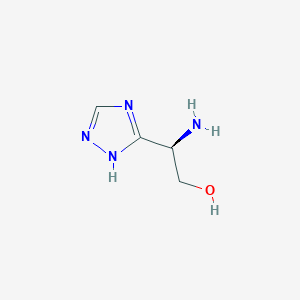
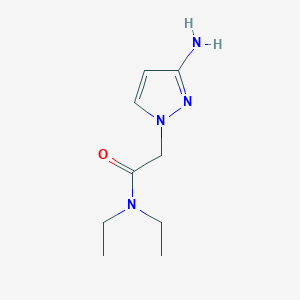
![4-(7-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13564265.png)
![6-{[(Tert-butoxy)carbonyl]amino}-2,2-difluoro-1,3-dioxaindane-4-carboxylicacid](/img/structure/B13564273.png)
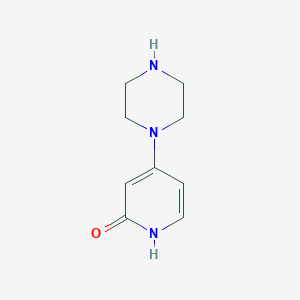
![1,3-dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B13564279.png)
![5-[2-(4-ethoxyphenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B13564280.png)
![3-(6-Amino-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13564287.png)
